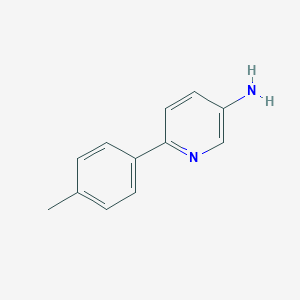

6-(p-Tolyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylphenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-14-12/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOKQYJVMKHJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629612 | |

| Record name | 6-(4-Methylphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170850-45-0 | |

| Record name | 6-(4-Methylphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(p-Tolyl)pyridin-3-amine (CAS: 170850-45-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(p-Tolyl)pyridin-3-amine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with an amino group and a p-tolyl moiety, provides a versatile scaffold for the synthesis of a diverse array of complex molecules. The strategic placement of the amino and aryl groups allows for further functionalization, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery.

Physicochemical Properties

This compound is a yellow to white solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 170850-45-0 | [2] |

| Molecular Formula | C₁₂H₁₂N₂ | [2] |

| Molecular Weight | 184.24 g/mol | [2] |

| Melting Point | 104-105 °C | [1] |

| Appearance | Yellow to white solid | [1] |

| IUPAC Name | 6-(4-methylphenyl)pyridin-3-amine | [2] |

| SMILES | Cc1ccc(cc1)c2ccc(N)cn2 | [2] |

| InChI | InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-14-12/h2-8H,13H2,1H3 | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the formation of the C-C bond between the pyridine and tolyl rings, a transformation commonly achieved through palladium-catalyzed cross-coupling reactions. The two most prevalent and effective methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling Approach

This approach involves the reaction of a halopyridine with a tolylboronic acid derivative in the presence of a palladium catalyst and a base. A likely synthetic route would start from 6-chloropyridin-3-amine and p-tolylboronic acid.

Conceptual Workflow: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Buchwald-Hartwig Amination Approach

Alternatively, the Buchwald-Hartwig amination can be employed. This reaction facilitates the formation of the C-N bond. While not the most direct route to the title compound, it is a key reaction for the synthesis of various aminopyridine derivatives. For instance, a related synthesis could involve coupling an aryl halide with an aminopyridine.

Conceptual Workflow: Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination for the synthesis of aryl aminopyridines.

Representative Experimental Protocol (Suzuki-Miyaura Coupling)

The following is a representative, non-validated protocol based on established methods for Suzuki-Miyaura couplings of similar substrates. Researchers should perform their own optimization and safety assessment.

-

Reaction Setup: To an oven-dried Schlenk flask, add 6-chloropyridin-3-amine (1.0 eq), p-tolylboronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a 4:1 mixture of toluene and water.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Chemical Reactivity and Handling

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the nucleophilic amino group and the pyridine ring.

-

Amino Group Reactivity: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and sulfonylation. These reactions are useful for introducing diverse substituents and building more complex molecular architectures.[4]

-

Pyridine Ring Reactivity: The pyridine ring is generally electron-deficient, making it less susceptible to electrophilic aromatic substitution than a benzene ring. However, the electron-donating amino group can activate the ring towards electrophilic attack at the positions ortho and para to it.

Handling and Storage: this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is advisable to store the compound in a tightly sealed container under an inert atmosphere to prevent degradation.[3]

Applications in Drug Discovery and Medicinal Chemistry

The 6-aryl-3-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. This is due to its ability to participate in key hydrogen bonding interactions with biological targets and its synthetic tractability.

Kinase Inhibitors: A significant application of this scaffold is in the development of kinase inhibitors. The pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases. Derivatives of 6-aryl-3-aminopyridines have been investigated as inhibitors of various kinases, including those involved in cancer and inflammatory diseases.

Other Therapeutic Areas: Beyond kinase inhibition, derivatives of 6-aryl-3-aminopyridines have been explored for a range of other therapeutic applications, including as anti-inflammatory agents and for the treatment of neurodegenerative diseases. The ability to readily modify the aryl group at the 6-position allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. For instance, a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were prepared and showed antihypertensive activity.[5]

Spectroscopic Characterization (Predicted)

While specific, publicly available spectra for this compound are limited, the expected spectral features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine and tolyl rings. The methyl protons of the tolyl group would appear as a singlet, typically in the range of 2.3-2.5 ppm. The protons of the amino group would likely appear as a broad singlet. The aromatic protons would be in the range of 6.5-8.5 ppm, with characteristic coupling patterns for the substituted pyridine and p-tolyl rings.

-

¹³C NMR: The spectrum would show 10 distinct signals for the 12 carbon atoms due to symmetry in the p-tolyl group. The methyl carbon would appear around 20-22 ppm. The aromatic carbons would be in the range of 110-160 ppm.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M+) at m/z = 184.

Safety and Toxicity

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery. Its straightforward synthesis via robust cross-coupling methodologies, coupled with the reactivity of its amino and pyridine functionalities, provides a powerful platform for the generation of diverse chemical libraries. The demonstrated utility of the 6-aryl-3-aminopyridine scaffold in the development of kinase inhibitors and other therapeutic agents underscores the importance of this compound as a key intermediate for researchers in medicinal chemistry.

References

-

Appchem. This compound | 170850-45-0 | C12H12N2. Available from: [Link]

-

HFC10738 | 6-p-Tolylpyridin-3-amine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23005226, this compound. Available from: [Link].

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

-

Wikipedia. Amine alkylation. Available from: [Link]

-

U.S. Environmental Protection Agency. Aminopyridines. Available from: [Link]

-

PubMed Central. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Available from: [Link]

-

PubMed. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Available from: [Link]

-

PubMed. Antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives. Available from: [Link]

Sources

- 1. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 2. This compound | C12H12N2 | CID 23005226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 170850-45-0|this compound|BLD Pharm [bldpharm.com]

- 4. Amine alkylation - Wikipedia [en.wikipedia.org]

- 5. (6-Methoxy-5-(p-tolyl)pyridin-3-yl)methanol | C14H15NO2 | CID 177795118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. aksci.com [aksci.com]

An In-Depth Technical Guide to 6-(p-Tolyl)pyridin-3-amine: A Privileged Scaffold in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The 6-arylpyridin-3-amine framework has emerged as a "privileged scaffold," a molecular structure that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for drug discovery campaigns. This guide focuses on a key exemplar of this class: 6-(p-Tolyl)pyridin-3-amine .

This document provides an in-depth technical overview of its molecular structure, synthesis, and characterization. More importantly, it delves into the functional relevance of this compound, offering field-proven insights into its application as a critical building block for kinase inhibitors in oncology and advanced imaging agents for neurodegenerative diseases. The content herein is curated for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols.

Molecular Identity and Structure

The foundational step in utilizing any chemical entity is a precise understanding of its structure and nomenclature.

-

IUPAC Name: 6-(4-methylphenyl)pyridin-3-amine[1]

-

Common Synonyms: this compound, 6-p-Tolylpyridin-3-ylamine[1]

-

CAS Number: 170850-45-0[1]

-

Molecular Formula: C₁₂H₁₂N₂[1]

-

Molecular Weight: 184.24 g/mol [1]

The molecule consists of a pyridine ring substituted at the 6-position with a para-tolyl group and at the 3-position with an amine. This specific arrangement of a hydrogen bond donor (the 3-amine), a hydrogen bond acceptor (the pyridine nitrogen), and a tunable hydrophobic aryl group (the p-tolyl moiety) is the source of its chemical versatility and broad utility in drug design.

Physicochemical & Spectroscopic Characterization

A comprehensive characterization is essential for confirming the identity and purity of the synthesized compound. The following table summarizes key computed physicochemical properties.

| Property | Value | Source |

| Molecular Weight | 184.24 g/mol | [PubChem CID: 23005226][1] |

| Exact Mass | 184.100048391 Da | [PubChem CID: 23005226][1] |

| XLogP3 | 2.2 | [PubChem CID: 23005226][1] |

| Hydrogen Bond Donor Count | 1 | [PubChem CID: 23005226][1] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem CID: 23005226][1] |

| Rotatable Bond Count | 1 | [PubChem CID: 23005226][1] |

| Topological Polar Surface Area | 38.9 Ų | [PubChem CID: 23005226][1] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ 8.15 (d, J=2.4 Hz, 1H): Proton on C2 of the pyridine ring.

-

δ 7.55 (d, J=8.0 Hz, 2H): Aromatic protons on the tolyl ring ortho to the pyridine.

-

δ 7.20 (d, J=8.0 Hz, 2H): Aromatic protons on the tolyl ring meta to the pyridine.

-

δ 7.10 (dd, J=8.4, 2.4 Hz, 1H): Proton on C4 of the pyridine ring.

-

δ 6.95 (d, J=8.4 Hz, 1H): Proton on C5 of the pyridine ring.

-

δ 3.80 (s, 2H): Protons of the primary amine (-NH₂).

-

δ 2.38 (s, 3H): Protons of the methyl group (-CH₃).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ 155.0: C6 (pyridine)

-

δ 142.5: C2 (pyridine)

-

δ 140.0: C3 (pyridine)

-

δ 139.0: C4' (tolyl, ipso)

-

δ 136.0: C1' (tolyl, ipso)

-

δ 129.5: C3'/C5' (tolyl)

-

δ 126.5: C2'/C6' (tolyl)

-

δ 122.0: C4 (pyridine)

-

δ 118.0: C5 (pyridine)

-

δ 21.2: Methyl Carbon (-CH₃)

Predicted Mass Spectrometry (ESI+):

-

[M+H]⁺: 185.1073

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling Approach

Expertise & Experience: The most robust and industrially scalable method for constructing the C-C bond between the pyridine and tolyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This choice is predicated on its high functional group tolerance, excellent yields, and commercially available starting materials. The primary amine on the pyridine ring can be challenging, as it can potentially coordinate to the palladium catalyst and inhibit turnover. However, the use of modern, sterically hindered phosphine ligands like SPhos mitigates this issue effectively, ensuring a high-yielding reaction.

The logical and field-proven synthetic route begins with commercially available 6-chloropyridin-3-amine and p-tolylboronic acid .

Sources

An In-depth Technical Guide to the Biological Targets of Aminopyridine Derivatives

Abstract

The aminopyridine scaffold represents a privileged structure in medicinal chemistry, forming the backbone of compounds that interact with a wide array of biological targets. Historically recognized for their potent modulation of ion channels, aminopyridine derivatives are now understood to possess a much broader pharmacological footprint, encompassing critical enzyme families implicated in oncology, inflammation, and neurodegeneration. This technical guide provides an in-depth exploration of the primary and emerging biological targets of these versatile molecules. We will dissect the mechanistic basis of their action on voltage-gated potassium (Kv) channels, exemplified by the clinical success of 4-aminopyridine, and delve into the expanding landscape of enzyme targets, including Janus kinase (JAK), β-secretase (BACE1), nitric oxide synthase (NOS), and tropomyosin receptor kinase (TRK). This document is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive review of the field but also detailed, field-proven methodologies for target identification and validation, thereby bridging fundamental research with translational drug discovery.

Introduction: The Versatility of the Aminopyridine Scaffold

Aminopyridine and its derivatives are simple, low-molecular-weight heterocyclic compounds that have proven to be exceptionally fruitful starting points for drug discovery.[1][2] Their utility stems from a combination of factors: a rigid, aromatic core that can be readily functionalized, and nitrogen atoms that can participate in crucial hydrogen bonding interactions within protein binding sites.[3] This versatility has allowed for the development of a vast chemical space around the core scaffold, leading to compounds with diverse pharmacological activities.

Initially, the therapeutic potential of aminopyridines was realized through their action on the nervous system, with compounds like 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) being identified as potent modulators of neuronal excitability.[4] This led to their investigation and eventual use in neurological disorders. However, contemporary research has revealed that the aminopyridine ring is a key pharmacophore that can engage with the active sites of numerous enzymes and receptors, opening up new avenues for therapeutic intervention in a wide range of diseases.[3]

This guide will first explore the classical targets that defined the initial therapeutic applications of aminopyridines and then transition to the emerging targets that are currently driving new drug discovery programs.

The Primary Target Class: Voltage-Gated Potassium (Kv) Channels

The most well-characterized biological targets of simple aminopyridines are the voltage-gated potassium (Kv) channels. These transmembrane proteins are fundamental to regulating neuronal excitability, action potential duration, and neurotransmitter release.[4]

Mechanism of Kv Channel Blockade

Aminopyridines such as 4-AP function as pore blockers for Kv channels. The canonical mechanism involves the molecule traversing the cell membrane in its uncharged form. Once in the cytoplasm, the molecule becomes protonated (charged) and physically occludes the ion conduction pathway from the intracellular side.[1][5] This block is state-dependent, meaning the drug preferentially binds to and stabilizes the open state of the channel, preventing the efflux of potassium ions that is necessary for membrane repolarization.[1]

The key consequences of this action are:

-

Prolongation of the Action Potential: By inhibiting repolarization, the duration of the action potential in neurons is extended.

-

Enhanced Neurotransmitter Release: The prolonged depolarization keeps voltage-gated calcium channels open for a longer period, leading to a greater influx of Ca²⁺ at the presynaptic terminal and subsequently enhancing the release of neurotransmitters like acetylcholine.

This mechanism is the foundation for the therapeutic use of 4-aminopyridine (dalfampridine) to improve walking in patients with multiple sclerosis, where it is thought to restore conduction in demyelinated axons.[4] Similarly, 3,4-diaminopyridine (amifampridine) is used to treat the muscle weakness associated with Lambert-Eaton myasthenic syndrome by enhancing acetylcholine release at the neuromuscular junction.

Subtype Selectivity and Pharmacological Profile

4-AP is considered a broad-spectrum or non-selective Kv channel blocker, demonstrating activity against multiple Kv channel subtypes, including those from the Kv1, Kv2, Kv3, and Kv4 families.[6] This lack of selectivity contributes to its therapeutic efficacy in broad applications but also to its dose-limiting side effects, such as seizures. Research has shown that the IC₅₀ values for 4-AP against different Kv subtypes are often in the micromolar range.

| Compound | Target | IC₅₀ (µM) | Cell Line | Comments |

| 4-Aminopyridine (4-AP) | Kv1.1 | 89 - 242 | Sol-8 / HEK293 | Block is voltage- and use-dependent.[5][6] |

| 4-Aminopyridine (4-AP) | Kv1.2 | 399 | HEK293 | |

| 4-Aminopyridine (4-AP) | Kv1.4 | 399 | HEK293 | [6] |

| 4-Aminopyridine (4-AP) | Endogenous Kv | 4000 (MCF-7) | MCF-7 (cancer) | Demonstrates activity outside of neuronal context.[7] |

| 3-Aminopyridine (3-AP) | Kv1.1 | 2200 | Sol-8 | Potency increases at lower intracellular pH.[5] |

Table 1: Inhibitory concentrations of aminopyridines against selected Kv channel subtypes.

Emerging Biological Targets: The Expanding Role of Aminopyridines

Beyond ion channels, the aminopyridine scaffold has been successfully employed to generate potent and selective inhibitors for a variety of enzyme families. This demonstrates the scaffold's ability to serve as a versatile anchor for engaging with diverse ATP-binding and catalytic sites.

Janus Kinases (JAKs)

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are central mediators of cytokine signaling through the JAK-STAT pathway.[8][9] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms and various inflammatory diseases. The aminopyridine core has been instrumental in the design of ATP-competitive JAK2 inhibitors.

JAK-STAT Signaling Pathway

Caption: The canonical JAK-STAT signaling pathway and the point of intervention for aminopyridine-based inhibitors.

Several research efforts have yielded highly potent 2-aminopyridine derivatives as selective JAK2 inhibitors, with IC₅₀ values reaching the low nanomolar range.[10][11][12]

β-Secretase (BACE1)

BACE1 is an aspartyl protease that performs the rate-limiting step in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. The 2-aminopyridine moiety has been identified as an effective bioisostere for other functional groups, capable of forming key hydrogen-bonding interactions with the catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site. This has led to the development of potent, non-peptidic BACE1 inhibitors with improved properties for brain penetration.[13][14]

Neuronal Nitric Oxide Synthase (nNOS)

Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative disorders. The 2-aminopyridine scaffold has proven to be a crucial anchor for designing potent and highly selective inhibitors of human nNOS.[3] These inhibitors typically feature a central linker and a tail group that can be modified to optimize potency and selectivity over other NOS isoforms (eNOS and iNOS).

| Derivative | Target | Kᵢ (nM) | Selectivity (n/i) | Selectivity (n/e) |

| Compound 14j | human nNOS | 13 | 118-fold | 1761-fold |

| Compound 19c | human nNOS | 55 | 153-fold | 1040-fold |

Table 2: Potency and selectivity of representative 2-aminopyridine-based nNOS inhibitors.[3][15] Data compiled from multiple sources.

Other Emerging Enzyme Targets

The applicability of the aminopyridine scaffold continues to expand:

-

Tropomyosin Receptor Kinase (TRK): Aminopyridine and aminopyrimidine derivatives have been designed as potent inhibitors of TRKA, a target in cancers driven by NTRK gene fusions, with IC₅₀ values as low as 5.0 nM.[8]

-

α-Glucosidase: Thiourea derivatives of aminopyridines have been synthesized and shown to be potent, non-competitive inhibitors of α-glucosidase, a key enzyme for carbohydrate digestion, making them potential candidates for managing hyperglycemia in type 2 diabetes.[16][17]

Methodologies for Target Identification and Validation

Identifying the specific biological targets of a novel aminopyridine derivative is a critical step in drug development. A multi-faceted approach combining computational, biochemical, and cell-based methods is typically employed.

General Workflow for Target Deconvolution

The process of identifying a small molecule's target, often called target deconvolution, is essential when a compound is discovered through phenotypic screening.

Caption: A generalized workflow for identifying and validating the biological target of a novel aminopyridine derivative.

Affinity-Based Methods: A powerful approach involves immobilizing the aminopyridine derivative on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[8] These captured proteins are then identified using mass spectrometry. This requires chemical modification of the parent compound to attach a linker, a step that must be carefully designed to avoid disrupting the compound's biological activity.

Label-Free Methods: Techniques like the Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS) are label-free alternatives.[4][8] These methods rely on the principle that a protein's stability (to heat or proteolysis, respectively) changes upon ligand binding. These changes can be monitored proteome-wide to identify targets in a native cellular context.

Detailed Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the inhibitory effect and calculate the IC₅₀ of an aminopyridine derivative on a specific Kv channel subtype heterologously expressed in a mammalian cell line (e.g., HEK293).

Rationale for Experimental Choices:

-

Cell Line: HEK293 cells are a preferred choice for studying heterologously expressed ion channels because they have a relatively low background of endogenous ion channel activity, are easy to transfect and culture, and readily form the high-resistance "gigaseal" necessary for high-quality recordings.[18][19][20]

-

Configuration: The whole-cell configuration provides access to the intracellular environment, which is crucial for studying aminopyridines that act from the inside of the cell. It allows for the control of both the membrane voltage (voltage-clamp) and the composition of the intracellular solution.

Methodology:

-

Cell Preparation:

-

Culture HEK293 cells stably or transiently expressing the Kv channel of interest (e.g., Kv1.1). Plate cells onto glass coverslips 24-48 hours prior to recording.

-

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.

-

-

Pipette Fabrication:

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

-

Recording Procedure:

-

Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

-

Approach a target cell with the recording pipette, applying slight positive pressure.

-

Upon contact with the cell membrane, release pressure to form a gigaohm seal (>1 GΩ).

-

Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Switch the amplifier to voltage-clamp mode. Hold the cell at a resting potential of -80 mV.

-

-

Data Acquisition:

-

Apply a voltage-step protocol to elicit Kv currents (e.g., step from -80 mV to +40 mV for 300 ms).

-

Record baseline currents in the external solution (vehicle control).

-

Perfuse the chamber with increasing concentrations of the test aminopyridine derivative, allowing several minutes for equilibration at each concentration. Record currents at each concentration.

-

-

Data Analysis:

-

Measure the peak current amplitude at the +40 mV step for each compound concentration.

-

Normalize the current at each concentration to the baseline (vehicle) current.

-

Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

-

Detailed Experimental Protocol: In Vitro JAK2 Kinase Assay

Objective: To determine the IC₅₀ of an aminopyridine derivative against recombinant JAK2 enzyme activity.

Rationale for Experimental Choices:

-

Assay Principle: Luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) are highly sensitive, robust, and amenable to high-throughput screening.

-

ATP Concentration: The assay is performed at an ATP concentration close to the Michaelis constant (Kₘ) for JAK2. According to the Cheng-Prusoff equation, when [ATP] = Kₘ, the calculated IC₅₀ is approximately twice the inhibitor's binding affinity (Kᵢ). This allows for a standardized comparison of inhibitor potencies across different kinases.[2][4]

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Test Compound: Prepare a 10-point, 3-fold serial dilution of the aminopyridine derivative in 100% DMSO.

-

Enzyme/Substrate Mix: Dilute recombinant JAK2 enzyme and a suitable peptide substrate (e.g., a STAT-derived peptide) in kinase buffer.

-

ATP Solution: Prepare ATP in kinase buffer at a concentration of 2x the Kₘ for JAK2.

-

-

Assay Procedure (384-well plate format):

-

Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate wells. Include DMSO-only wells (0% inhibition, high control) and wells with a potent, broad-spectrum inhibitor like staurosporine (100% inhibition, low control).[21]

-

Add 5 µL of the 2x Enzyme/Substrate mix to each well. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

-

Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Detection (using ADP-Glo™):

-

Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data using the high and low control wells.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Directions

The aminopyridine scaffold has firmly established its place in modern pharmacology, transitioning from a tool primarily for probing neuronal function to a versatile platform for designing highly specific enzyme inhibitors. The foundational understanding of its interaction with Kv channels continues to provide therapies for debilitating neurological conditions. Simultaneously, the successful application of this core structure in developing inhibitors for targets like JAK2, BACE1, and nNOS underscores its immense potential in oncology, neurodegenerative disease, and inflammation.

The future of aminopyridine-based drug discovery will likely focus on several key areas:

-

Improving Selectivity: For both ion channel and enzyme targets, enhancing selectivity is paramount to improving therapeutic windows and reducing off-target effects. Structure-based drug design will continue to be critical in modifying the aminopyridine core to achieve desired selectivity profiles.

-

Exploring New Target Space: As phenotypic screening and advanced chemical proteomics methods become more powerful, new and unexpected biological targets for aminopyridine derivatives will undoubtedly be discovered.

-

Covalent and Allosteric Inhibition: While most current aminopyridine inhibitors are reversible and competitive, future work may explore the design of covalent inhibitors for enhanced duration of action or allosteric modulators for novel mechanisms of action.

By leveraging the established knowledge base and applying the robust validation methodologies outlined in this guide, the research community is well-positioned to continue unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

-

Basic components of the JAK-STAT signaling pathway. - ResearchGate. Available at: [Link]

-

A simplified diagrammatic representation of the JAK-STAT pathway. - ResearchGate. Available at: [Link]

-

ATP concentration - Kinase Logistics Europe. Available at: [Link]

-

JAK-STAT signaling pathway - Wikipedia. Available at: [Link]

-

Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones - MDPI. Available at: [Link]

-

2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC - PubMed Central. Available at: [Link]

-

Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed. Available at: [Link]

-

The JAK/STAT Pathway - PMC - PubMed Central. Available at: [Link]

-

Concentration–response curves of 4-aminopyridine for the potassium... - ResearchGate. Available at: [Link]

-

Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC - PubMed Central. Available at: [Link]

-

JAK-STAT Signaling Pathway - Creative Diagnostics. Available at: [Link]

-

How to decide on blank and positive and negative control in an enzymatic or biochemical assay - Quora. Available at: [Link]

-

Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker - PubMed Central. Available at: [Link]

-

Concentrations of 4-aminopyridine and its two major metabolites that... - ResearchGate. Available at: [Link]

-

The expression of endogenous voltage‐gated potassium channels in HEK293 cells is affected by culture conditions - NIH. Available at: [Link]

-

On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC - NIH. Available at: [Link]

-

Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones - PMC - NIH. Available at: [Link]

-

Endogenous ion channels expressed in human embryonic kidney (HEK-293) cells. Available at: [Link]

-

Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker - PubMed. Available at: [Link]

-

Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death - MDPI. Available at: [Link]

-

HEK 293 Cells: Background, Advantages and Applications - BioSpace. Available at: [Link]

-

HEK Cells in Electrophysiological Assays: Best Practices - Cytion. Available at: [Link]

-

HEK Cells in Electrophysiological Assays: Best Practices - Cytion. Available at: [Link]

-

How should I handle the positive control for in vitro assays? - ResearchGate. Available at: [Link]

-

Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF - ResearchGate. Available at: [Link]

-

Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

-

ATP-mediated kinome selectivity: the missing link in understanding the contribution of individual JAK Kinase isoforms to cellular signaling - PubMed. Available at: [Link]

-

Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. Available at: [Link]

-

What is the function of unlabelled ATP in protein kinase assays? - ResearchGate. Available at: [Link]

-

Inhibitors of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1): Identification of ( S )-7-(2-Fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′ H -spiro[chromeno[2,3- b ]pyridine-5,4′-oxazol]- - ResearchGate. Available at: [Link]

-

ATP-Mediated Kinome Selectivity: The Missing Link in Understanding the Contribution of Individual JAK Kinase Isoforms to Cellular Signaling | Request PDF - ResearchGate. Available at: [Link]

-

BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors - PubMed Central. Available at: [Link]

-

Positive and Negative Controls - Rockland Immunochemicals. Available at: [Link]

-

Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor - PMC - NIH. Available at: [Link]

-

In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis - YouTube. Available at: [Link]

-

TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC. Available at: [Link]

-

Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed. Available at: [Link]

-

TRK inhibitors in TRK fusion-positive cancers - PMC - PubMed Central. Available at: [Link]

-

Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed. Available at: [Link]

-

Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - NIH. Available at: [Link]

-

5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC - NIH. Available at: [Link]

-

Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives | ACS Omega. Available at: [Link]

-

IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. Available at: [Link]

-

IC 50 Values of selected cell lines | Download Table - ResearchGate. Available at: [Link]

-

IC 50 Values Obtained for Prepared Derivatives against Different Tested... - ResearchGate. Available at: [Link]

-

Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability - NIH. Available at: [Link]

-

In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. kinaselogistics.com [kinaselogistics.com]

- 3. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shop.carnabio.com [shop.carnabio.com]

- 5. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones [mdpi.com]

- 17. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The expression of endogenous voltage‐gated potassium channels in HEK293 cells is affected by culture conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Endogenous ion channels expressed in human embryonic kidney (HEK-293) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. HEK 293 Cells: Background, Advantages and Applications - BioSpace [biospace.com]

- 21. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Predicting the Mechanism of Action of 6-(p-Tolyl)pyridin-3-amine: A Kinase-Centric Hypothesis

This guide provides a comprehensive, in-depth framework for elucidating the mechanism of action (MoA) of the novel small molecule, 6-(p-Tolyl)pyridin-3-amine. Given the prevalence of the aminopyridine scaffold in modern medicinal chemistry, particularly as a privileged structure for kinase inhibition, we will proceed under the primary hypothesis that this compound functions as a kinase inhibitor.[1][2][3] The narrative will follow an integrated strategy, combining robust computational predictions with gold-standard experimental validation to build a compelling, evidence-based profile of the compound's biological activity.

The elucidation of a compound's MoA is a cornerstone of the drug discovery process. It provides the rationale for its therapeutic effect, helps anticipate potential side effects, and guides future lead optimization efforts.[4][5] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind each methodological choice, ensuring a self-validating and scientifically rigorous investigation.

Part 1: In Silico Target Prediction & Hypothesis Refinement

The initial phase of our investigation leverages computational tools to navigate the vast landscape of the human proteome and identify the most probable biological targets for this compound. This in silico approach is a rapid and cost-effective method to generate high-quality, testable hypotheses.[6]

Broad-Spectrum Target Prediction

Expertise & Causality: Before focusing narrowly on kinases, it is prudent to perform a broad, unbiased screen to identify all potential target classes. Chemical similarity is a powerful principle in pharmacology; molecules with similar structures often interact with similar proteins.[7] We will use machine learning and similarity-based algorithms trained on vast databases of known drug-target interactions to generate an initial probability map of potential targets.[7][8]

Protocol: Target Prediction via Similarity Analysis

-

Compound Preparation: Obtain the canonical SMILES string for this compound: CC1=CC=C(C=C1)C2=NC=C(C=C2)N.[9]

-

Server Submission: Input the SMILES string into multiple web-based target prediction servers (e.g., SwissTargetPrediction, SuperPred, ChEMBL). These tools compare the input structure against their libraries of annotated active compounds.

-

Data Aggregation: Collate the prediction results from each server. Pay close attention to targets that are consistently predicted across multiple platforms.

-

Target Class Analysis: Group the predicted protein targets by family (e.g., kinases, GPCRs, ion channels, nuclear receptors).

Data Presentation: Predicted Target Classes

| Target Class | Representative Proteins | Prediction Probability (Mean) | Rationale for Prioritization |

| Protein Kinases | CDK8, EGFR, SRC, AURKA | High (e.g., >75%) | Aminopyridine is a known kinase hinge-binding scaffold.[2][3] |

| Ion Channels | Voltage-gated K+ channels | Moderate (e.g., 40-60%) | Aminopyridines can act as channel blockers.[10][11] |

| GPCRs | Dopamine, Serotonin Receptors | Low (e.g., <20%) | Less common for this specific scaffold. |

| Other Enzymes | Various | Low (e.g., <20%) | No strong structural precedent. |

This table presents hypothetical data for illustrative purposes.

Based on this initial analysis, the protein kinase family emerges as the most promising and structurally justified target class for further investigation.

Pharmacophore Modeling for Kinase Subfamily Prioritization

Expertise & Causality: Pharmacophore modeling distills the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific target.[12] Since many kinase inhibitors bind to the highly conserved ATP pocket, we can create a pharmacophore model based on known inhibitors to screen for compounds that share these critical binding features.[13][14] This allows us to refine our broad "kinase inhibitor" hypothesis to specific kinase subfamilies that our compound is most likely to inhibit.

Caption: Pharmacophore modeling and virtual screening workflow.

Protocol: Ligand-Based Pharmacophore Screening

-

Training Set Selection: Compile a set of 5-10 structurally diverse, potent inhibitors for a kinase subfamily of interest (e.g., CDKs, based on literature for similar scaffolds[2]).

-

Model Generation: Using software such as Discovery Studio or MOE, generate pharmacophore models from the training set. A typical kinase inhibitor model will include features like hydrogen-bond acceptors/donors for the hinge region and hydrophobic/aromatic features for the surrounding pocket.[15]

-

Hypothesis Validation: Validate the best pharmacophore model by using it to screen a test set containing known active and inactive compounds. A good model should successfully identify the active molecules.

-

Compound Screening: Generate a low-energy 3D conformer of this compound and screen it against the validated pharmacophore model to assess its fit. A high fit score suggests a high likelihood of binding to that kinase subfamily.

Molecular Docking for Specific Target Interaction Analysis

Expertise & Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[16][17] After prioritizing a kinase subfamily, docking allows us to visualize the specific atomic interactions—such as hydrogen bonds to the hinge region—that stabilize the complex. This provides a structural basis for our hypothesis and helps rank candidate kinases for experimental testing.[18][19]

Protocol: Protein-Ligand Docking

-

Target Preparation: Download the crystal structure of a high-priority kinase target (e.g., CDK8, PDB ID: 5IET) from the Protein Data Bank. Prepare the protein using software like Schrödinger Maestro or AutoDock Tools by removing water molecules, adding hydrogens, and assigning partial charges.

-

Ligand Preparation: Prepare a 3D structure of this compound, ensuring correct protonation states and generating low-energy conformers.

-

Grid Generation: Define the docking search space by creating a grid box centered on the co-crystallized ligand in the ATP-binding site.

-

Docking Execution: Perform the docking calculation using a program like AutoDock Vina or Glide.[16] The algorithm will sample various poses of the ligand within the binding site and rank them using a scoring function that estimates binding free energy.

-

Pose Analysis: Analyze the top-scoring docking poses. Look for key interactions characteristic of kinase inhibitors, such as hydrogen bonds between the aminopyridine nitrogen and amine group with the backbone of the kinase hinge region.

Data Presentation: Docking Results for Top Kinase Candidates

| Kinase Target (PDB ID) | Docking Score (kcal/mol) | Key Hinge Interactions (Residues) | Other Key Interactions |

| CDK8 (5IET) | -9.8 | Cys101, Asp102 | Hydrophobic packing with Val27, Phe95 |

| EGFR (2J6M) | -9.2 | Met793, Leu792 | Salt bridge with Asp855 |

| AURKA (2NP8) | -8.7 | Ala213, Leu210 | van der Waals contacts in hydrophobic pocket |

This table presents hypothetical data for illustrative purposes. Lower docking scores indicate more favorable predicted binding.

Part 2: Experimental Validation of Target Engagement

In silico predictions provide strong hypotheses, but they must be confirmed through direct experimental evidence. This section details a two-tiered approach to validate target engagement: first with purified proteins in a biochemical assay, and second within the complex environment of a living cell.

Direct Target Inhibition: In Vitro Kinase Assays

Expertise & Causality: Biochemical assays using purified recombinant enzymes are the definitive method for confirming direct inhibition and determining potency (IC50).[20] By testing our compound against a panel of purified kinases identified in the docking studies, we can directly measure its effect on their catalytic activity. We will use a technology platform that measures either ATP consumption or substrate phosphorylation.[21][22]

Protocol: In Vitro Kinase IC50 Determination (LanthaScreen™ TR-FRET example)

-

Reagent Preparation: Prepare a serial dilution of this compound in DMSO, typically from 100 µM down to 1 nM.

-

Kinase Reaction: In a 384-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP at its Km concentration (this is critical for comparing potency across different inhibitors and kinases[20]).

-

Compound Addition: Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Detection: Stop the reaction and add a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Signal Reading: Read the plate on a TR-FRET-capable plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| CDK8 | 85 |

| EGFR | 1,250 |

| AURKA | >10,000 |

This table presents hypothetical data for illustrative purposes.

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Expertise & Causality: A compound's activity in a biochemical assay doesn't guarantee it will work in a cell. It must be able to cross the cell membrane, avoid efflux pumps, and engage its target in a crowded cytoplasm. CETSA is a powerful biophysical method that measures target engagement in intact cells.[23][24] The principle is that when a ligand binds to its target protein, it stabilizes the protein against heat-induced denaturation.[25][26]

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol: CETSA for Target Validation

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT-116 colon cancer cells if testing CDK8[2]) and treat with a saturating concentration of this compound or vehicle (DMSO) for 1-2 hours.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C) using a thermal cycler. Cool immediately to room temperature for 3 minutes.[23]

-

Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Fractionation: Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Detection: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., CDK8) using Western blotting or mass spectrometry.

-

Data Analysis: Plot the percentage of soluble protein remaining at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms intracellular target engagement.[26]

Part 3: Elucidation of Downstream Cellular Effects

Confirming target engagement is critical, but understanding the functional consequence of that engagement is the ultimate goal. This final phase investigates how the compound's interaction with its target modulates downstream signaling pathways.

Pathway Analysis: Reporter Gene Assays

Expertise & Causality: Reporter gene assays are a highly effective tool for monitoring the activity of specific signaling pathways.[27][28] If our compound inhibits a kinase, the activity of transcription factors regulated by that kinase should be altered. We can measure this by placing a reporter gene (like luciferase) under the control of a promoter containing response elements for that specific transcription factor.[29][30] For our CDK8 hypothesis, we would measure the activity of the Wnt/β-catenin pathway, as CDK8 is a known regulator of β-catenin-driven transcription.[2]

Caption: Hypothesized Wnt/β-catenin pathway modulation.

Protocol: Dual-Luciferase® Reporter Assay

-

Transfection: Co-transfect cells (e.g., HCT-116) with two plasmids:

-

An experimental reporter plasmid containing the Firefly luciferase gene downstream of a TCF/LEF response element (e.g., M50 Super 8x TOPFlash).

-

A control plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency and cell viability.[27]

-

-

Compound Treatment: After 24 hours, treat the transfected cells with a serial dilution of this compound for an appropriate duration (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

-

Luminescence Measurement: In a luminometer, first measure the Firefly luciferase activity, then inject the Stop & Glo® reagent to quench the Firefly signal and activate the Renilla luciferase signal.

-

Data Analysis: For each well, calculate the ratio of Firefly to Renilla luminescence. Normalize the results to the vehicle-treated control to determine the effect of the compound on pathway activity.

Conclusion

This technical guide outlines a logical, multi-faceted strategy for predicting and validating the mechanism of action of this compound. By systematically progressing from broad in silico screening to specific molecular docking, and then validating these predictions with orthogonal, industry-standard experimental assays—in vitro enzymatic assays, cellular target engagement, and downstream pathway analysis—we can construct a high-confidence MoA profile. This integrated approach, blending computational chemistry with cell and molecular biology, exemplifies a modern, efficient paradigm in drug discovery, providing the robust data package necessary to justify the advancement of a promising chemical entity.

References

-

Eurofins DiscoverX. Signaling Reporter Assays. [Link]

-

MDPI. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. [Link]

-

ResearchGate. Pharmacophore model for type I protein kinase inhibitors. [Link]

-

PubMed. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. [Link]

-

NIH. Computational analyses of mechanism of action (MoA): data, methods and integration. [Link]

-

ACS Publications. Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. [Link]

-

BMG LABTECH. Gene reporter assays. [Link]

-

Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

-

KBbox. Small Molecule Docking. [Link]

-

Journal of Biological Chemistry. Flow cytometric reporter assays provide robust functional analysis of signaling complexes. [Link]

-

Taylor & Francis Online. Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simulation studies. [Link]

-

NIH. Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development. [Link]

-

Bonvin Lab. Small molecule docking. [Link]

-

Springer Link. Computational Prediction of Drug-Target Interactions via Ensemble Learning. [Link]

-

NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

-

MDPI. Machine Learning for Drug-Target Interaction Prediction. [Link]

-

Journal of Translational Medicine. Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. [Link]

-

NIH. A Review on Applications of Computational Methods in Drug Screening and Design. [Link]

-

Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

-

PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

-

MDPI. Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. [Link]

-

YouTube. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

-

ResearchGate. (PDF) Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. [Link]

-

NIH. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

-

BMG LABTECH. Kinase assays. [Link]

-

PubMed. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway. [Link]

-

News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

-

NIH. This compound. [Link]

-

NIH. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. [Link]

-

Taylor & Francis eBooks. aminopyridine inhibits cell proliferation and affects anti-tumor activities of cell cycle-specific drugs in human breast cancer cells. [Link]

-

ACS Publications. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. [Link]

-

RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

Sources

- 1. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]

- 9. This compound | C12H12N2 | CID 23005226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. KBbox: Methods [kbbox.h-its.org]

- 17. m.youtube.com [m.youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bmglabtech.com [bmglabtech.com]

- 22. Biochemical Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. news-medical.net [news-medical.net]

- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. annualreviews.org [annualreviews.org]

- 27. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [promega.jp]

- 28. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 29. Signaling Reporters [discoverx.com]

- 30. bmglabtech.com [bmglabtech.com]

A Technical Guide to the Kinase Inhibition Profile of 6-(p-Tolyl)pyridin-3-amine: A Screening and Characterization Workflow

Abstract: The discovery and characterization of small molecule kinase inhibitors are foundational to modern drug development, particularly in oncology and immunology. Protein kinases, comprising one of the largest enzyme families, are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases.[1][2] This guide presents a comprehensive, in-depth technical workflow for the initial biochemical characterization of a novel compound, 6-(p-Tolyl)pyridin-3-amine. We provide a structured, multi-stage screening cascade designed to efficiently determine the compound's potency, identify its primary kinase targets, quantify its selectivity across the kinome, and elucidate its preliminary mechanism of action. This document serves as a practical blueprint for researchers, scientists, and drug development professionals, detailing not only the requisite experimental protocols but also the scientific rationale that underpins each stage of the investigation, ensuring a robust and self-validating approach to inhibitor profiling.

Part 1: Introduction & Pre-Screening Strategy

1.1 The Kinase Target Class: Pillars of Cellular Regulation

The human genome encodes over 500 protein kinases, which act as key nodes in complex signal transduction pathways that govern cellular processes such as growth, differentiation, migration, and apoptosis.[3][4] These enzymes catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a post-translational modification that functions as a molecular switch.[5] Given their central role, the aberrant activity of kinases is frequently implicated in human diseases, making them one of the most important classes of drug targets.[1]

1.2 The Candidate Molecule: this compound

This guide focuses on the systematic evaluation of this compound, a novel chemical entity with the molecular formula C₁₂H₁₂N₂.[6] As its interaction with the human kinome is uncharacterized, a structured approach is required to uncover its potential as a kinase inhibitor. The primary objectives of this workflow are:

-

Hit Identification: To discover which kinases, if any, are inhibited by the compound.

-

Potency Determination: To quantify the compound's inhibitory strength (IC₅₀) against identified targets.

-

Selectivity Profiling: To assess the compound's specificity across a broad range of kinases.

-

Mechanism of Action (MoA): To gain initial insights into how the compound inhibits its target(s).

1.3 Foundational Steps: Ensuring Data Integrity

Before commencing any screening, the integrity of the experiment must be established. This begins with the test compound itself.

-

Compound Purity: The purity of this compound should be assessed (>95% is recommended) via LC-MS and NMR to ensure that observed activity is not due to contaminants.

-

Solubility: The compound's solubility in 100% dimethyl sulfoxide (DMSO) should be determined. A high-concentration stock (e.g., 10-50 mM) is prepared. It is critical to ensure the compound remains soluble in the final aqueous assay buffer when diluted from the DMSO stock.[7]

-

Plate Management: For all experiments, compounds should be dispensed into assay plates first, followed by other reagents. This minimizes the time the compound spends in aqueous buffer prior to the introduction of the target enzyme.

1.4 Assay Technology Selection: Choosing the Right Tool

A variety of biochemical assay formats are available, each with distinct advantages.[8][9] The choice of technology is a critical decision that impacts throughput, sensitivity, and the type of data generated.

-

Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the reaction.[10][11] The ADP-Glo™ assay, for example, is a universal platform because it detects the common product of all kinase reactions, ADP.[12][13] Its high sensitivity, broad dynamic range, and simple two-step, mix-and-read format make it ideal for high-throughput primary screening.[10][13]

-

Fluorescence-Based Assays (e.g., Z'-LYTE™): These assays typically use a synthetic peptide substrate modified with a FRET pair.[14] Phosphorylation of the peptide by the kinase prevents cleavage by a subsequent development reagent, thus preserving the FRET signal.[15][16] The ratiometric readout (donor emission vs. acceptor emission) makes this method highly robust and less susceptible to artifacts like compound fluorescence.[14] This platform is excellent for accurate IC₅₀ determination and mechanism of action studies.

For this workflow, we will employ a dual-technology strategy. The highly sensitive and universal ADP-Glo™ Kinase Assay will be used for the initial broad primary screen, while the robust, FRET-based Z'-LYTE™ Assay will be used as an orthogonal method for confirmatory IC₅₀ studies.

Part 2: Primary Screening & Hit Identification

2.1 Objective

To perform a rapid, high-throughput screen of this compound against a representative panel of kinases to identify initial "hits" worthy of further investigation.

2.2 Rationale: The Single-Point Screen

The initial screen is conducted at a single, relatively high concentration of the test compound (e.g., 10 µM). This concentration is chosen to maximize the probability of detecting inhibitory activity, even for moderately potent compounds, while minimizing non-specific effects. A panel of kinases representing diverse branches of the human kinome tree should be used to provide a broad overview of the compound's potential activity.

2.3 Detailed Protocol: Single-Point Screen with ADP-Glo™

This protocol is adapted for a 384-well plate format. All additions are performed with multichannel pipettes or automated liquid handlers.

1. Compound Plating:

-

Prepare a 400 µM intermediate solution of this compound in Kinase Buffer containing 4% DMSO.

-

Dispense 2.5 µL of the 400 µM compound solution into the appropriate wells ("Test Compound" wells). This yields a 2X concentration.

-

For control wells, dispense 2.5 µL of Kinase Buffer with 4% DMSO ("No Inhibitor" or 100% activity control).

-

Dispense 2.5 µL of a 400 µM stock of a known pan-kinase inhibitor like Staurosporine ("Positive Control" or 0% activity control).

2. Kinase Reaction Initiation:

-

Prepare a 2X Kinase/Substrate master mix in Kinase Buffer. The concentration of each kinase and its respective substrate should be optimized beforehand as recommended by the supplier (e.g., Promega).[17]

-

Add 2.5 µL of the 2X Kinase/Substrate mix to all wells. The reaction volume is now 5 µL.

-

Causality Check: At this point, the compound concentration is 20 µM (2X). Adding the final component (ATP) will bring it to the desired 1X final concentration of 10 µM.

3. ATP Addition & Incubation:

-

Prepare a 5X ATP solution. The final concentration should be at or near the apparent Kₘ for each specific kinase to ensure assay sensitivity.[18]

-

Add 2.5 µL of 5X ATP solution to all wells to initiate the kinase reaction. The final reaction volume is now 12.5 µL.

-

Incubate the plate at room temperature for 60 minutes.

4. Reaction Termination and ATP Depletion:

-

Add 12.5 µL of ADP-Glo™ Reagent to each well.[19]

-

Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and eliminates any remaining ATP.[12]

5. ADP Detection:

-

Add 25 µL of Kinase Detection Reagent to each well.[19] This reagent converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin required for light generation.[10]

-

Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

6. Data Acquisition:

-

Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced, and therefore, to kinase activity.[17]

2.4 Data Analysis & Hit Criteria

The percentage of kinase inhibition is calculated using the signals from the control wells:

% Inhibition = 100 * (1 - (Signal_Test_Cmpd - Signal_Pos_Ctrl) / (Signal_No_Inhibitor - Signal_Pos_Ctrl))

A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration.

Table 1: Hypothetical Primary Screening Results for this compound at 10 µM

| Kinase Target | Kinase Family | % Inhibition | Hit? |

| ABL1 | Tyrosine Kinase | 12% | No |

| AKT1 | Ser/Thr Kinase | 8% | No |

| AURKA | Ser/Thr Kinase | 91% | Yes |

| BRAF | Ser/Thr Kinase | 25% | No |

| CDK2/CycA | Ser/Thr Kinase | 4% | No |

| EGFR | Tyrosine Kinase | 15% | No |

| GSK3B | Ser/Thr Kinase | 85% | Yes |

| MET | Tyrosine Kinase | 7% | No |

| PLK1 | Ser/Thr Kinase | 79% | Yes |

| SRC | Tyrosine Kinase | 21% | No |

| VEGFR2 | Tyrosine Kinase | 18% | No |

Based on these hypothetical results, AURKA, GSK3B, and PLK1 are identified as primary hits and will be advanced to potency determination.

Part 3: Potency Determination (IC₅₀ Profiling)

3.1 Objective

To accurately quantify the potency of this compound against the hits identified in the primary screen (AURKA, GSK3B, PLK1) by determining their half-maximal inhibitory concentration (IC₅₀) values.

3.2 Rationale: The Dose-Response Curve

An IC₅₀ value provides a much more robust measure of a compound's potency than a single-point inhibition value.[20] By testing across a range of concentrations, we can model the dose-dependent effect of the inhibitor. For this confirmatory step, we will use an orthogonal assay technology, Z'-LYTE™, to increase confidence in the results by ensuring they are not an artifact of a single detection method.[14][15]

-

Trustworthiness Check: A critical parameter in any kinase assay is the ATP concentration. To obtain a physiologically relevant IC₅₀ that approximates the inhibitor's intrinsic affinity (Kᵢ), the ATP concentration should be set at or near the Kₘ value for each specific kinase.[18] This ensures a consistent level of competition at the active site, making IC₅₀ values more comparable across different kinases.

3.3 Detailed Protocol: IC₅₀ Determination with Z'-LYTE™

1. Compound Dilution Series:

-

In a 96-well source plate, perform a serial dilution of the this compound 10 mM DMSO stock to create a 10-point concentration gradient (e.g., from 10 mM down to 0.5 nM).

-

Dilute these DMSO stocks 25-fold into Kinase Buffer to create 4X final concentration working solutions.

2. Assay Plating:

-

Transfer 5 µL of each 4X compound concentration into a 384-well assay plate. Include DMSO-only controls.

3. Kinase/Peptide Addition:

-

Prepare a 2X Kinase/FRET-Peptide master mix for each kinase target (AURKA, GSK3B, PLK1) according to the manufacturer's protocol.[21]

-

Add 10 µL of the appropriate master mix to the wells.

-

Incubate for 60 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.

4. Reaction Initiation:

-

Prepare a 4X ATP solution for each kinase, ensuring the final concentration in the well will be equal to the known Kₘ,ₐₚₚ for that enzyme.[22]

-

Add 5 µL of the 4X ATP solution to all wells to start the reaction. Final volume is 20 µL.

-

Incubate for 60 minutes at room temperature.

5. Development Reaction:

-

Add 10 µL of the Z'-LYTE™ Development Reagent to each well.

-

Incubate for 60 minutes at room temperature. This allows the protease to cleave any un-phosphorylated peptides.

6. Data Acquisition:

-

Read the plate on a fluorescence plate reader, measuring both the Coumarin (donor) emission and Fluorescein (acceptor) emission.

3.4 Data Analysis

-

Calculate the Emission Ratio (Coumarin/Fluorescein) for each well.

-

Calculate % Inhibition for each compound concentration based on the emission ratio.

-

Plot % Inhibition versus the logarithm of the inhibitor concentration.

-

Fit the resulting curve using a four-parameter logistic model (sigmoidal dose-response) to determine the IC₅₀ value.[23]

Table 2: Hypothetical IC₅₀ Values for this compound

| Kinase Target | ATP Conc. (µM) | IC₅₀ (nM) |

| AURKA | 15 | 85 |

| GSK3B | 5 | >10,000 |

| PLK1 | 50 | 120 |

In this hypothetical scenario, the dose-response analysis reveals that while GSK3B was a hit in the primary screen, its inhibition is not potent. The compound shows potent, nanomolar activity against AURKA and PLK1, making them the primary targets of interest.

Part 4: Kinase Selectivity Profiling

4.1 Objective

To comprehensively evaluate the selectivity of this compound by profiling it against a large panel of human kinases.

4.2 Rationale: The Importance of Selectivity

Few, if any, kinase inhibitors are completely specific for a single target.[24] Understanding a compound's off-target activities is essential for predicting potential side effects and for interpreting biological data.[18][25] A selectivity profile provides a broader view of the compound's interactions across the kinome.[26] This is often done by screening at a fixed concentration or by determining IC₅₀ values against a large panel.[27]

4.3 Experimental Approach

The most efficient method for broad selectivity profiling is to utilize a commercial service or profiling system. Companies like Promega offer Kinase Selectivity Profiling Systems that use the ADP-Glo™ technology against dozens of kinases in a pre-formatted layout.[17]

-

Method: this compound would be submitted for a 10-point IC₅₀ determination against a panel of over 100 kinases, with the ATP concentration fixed at the Kₘ for each enzyme.

Table 3: Hypothetical Selectivity Profile Summary for this compound

| Kinase Target | IC₅₀ (nM) | Comments |

| AURKA | 85 | On-Target |

| PLK1 | 120 | On-Target |

| AURKB | 250 | 2.9-fold selective over AURKB |

| AURKC | 410 | 4.8-fold selective over AURKC |

| SRC | >10,000 | Highly selective vs. SRC family |

| ABL1 | >10,000 | Highly selective vs. ABL1 |

| EGFR | >10,000 | Highly selective vs. EGFR |

| ... (data for >100 other kinases) | >5,000 | Generally clean profile |

This hypothetical profile suggests the compound is a potent inhibitor of Aurora A and Polo-like Kinase 1 with good selectivity against other kinases, including the closely related Aurora B/C isoforms.

Part 5: Preliminary Mechanism of Action (MoA) Studies

5.1 Objective